molecular formula C22H32N2O2S B11499345 Benzenesulfonamide, 2,4,6-triisopropyl-N-(2-pyridin-4-ylethyl)-

Benzenesulfonamide, 2,4,6-triisopropyl-N-(2-pyridin-4-ylethyl)-

Cat. No.: B11499345
M. Wt: 388.6 g/mol
InChI Key: DZEDREKSXCURMN-UHFFFAOYSA-N
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Description

2,4,6-TRIS(PROPAN-2-YL)-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-TRIS(PROPAN-2-YL)-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of benzene to introduce the sulfonamide group.

    Introduction of Propan-2-yl Groups: The next step involves the alkylation of the benzene ring with propan-2-yl groups at the 2, 4, and 6 positions.

    Attachment of the Pyridine Moiety: Finally, the pyridine-4-yl ethyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-TRIS(PROPAN-2-YL)-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,6-TRIS(PROPAN-2-YL)-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2,4,6-TRIS(PROPAN-2-YL)-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, while the pyridine moiety can coordinate with metal ions or participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE: Lacks the pyridine moiety, resulting in different reactivity and applications.

    N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE: Lacks the propan-2-yl groups, affecting its steric properties and interactions.

Uniqueness

2,4,6-TRIS(PROPAN-2-YL)-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C22H32N2O2S

Molecular Weight

388.6 g/mol

IUPAC Name

2,4,6-tri(propan-2-yl)-N-(2-pyridin-4-ylethyl)benzenesulfonamide

InChI

InChI=1S/C22H32N2O2S/c1-15(2)19-13-20(16(3)4)22(21(14-19)17(5)6)27(25,26)24-12-9-18-7-10-23-11-8-18/h7-8,10-11,13-17,24H,9,12H2,1-6H3

InChI Key

DZEDREKSXCURMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NCCC2=CC=NC=C2)C(C)C

Origin of Product

United States

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